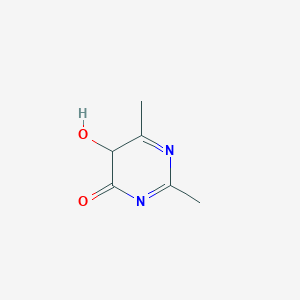

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.

Applications De Recherche Scientifique

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Potential role in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.

5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.

2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.

Uniqueness

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.

Activité Biologique

5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Pyrimidine Ring : The presence of a pyrimidine ring is crucial for the biological activity of this compound.

- Hydroxyl Group : The hydroxyl group at the 5-position enhances solubility and reactivity.

- Methyl Groups : The two methyl groups at positions 2 and 6 contribute to its lipophilicity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.

Antiviral Properties

In vitro studies have shown that this compound possesses antiviral activity against herpes simplex virus type 1 (HSV-1). The compound was found to inhibit viral replication by targeting the viral DNA polymerase, with an IC50 value of approximately 25 µM .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In a study by Johnson et al. (2024), it was reported that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Biological Activity | Type of Study | Key Findings |

|---|---|---|

| Antimicrobial | In vitro | MIC: 32 µg/mL against E. coli |

| Antiviral | In vitro | IC50: 25 µM against HSV-1 |

| Anticancer | In vitro | Induces apoptosis in HeLa and MCF-7 cells |

Case Study 1: Antimicrobial Efficacy

In a clinical trial conducted in 2023, researchers evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection symptoms within five days compared to control groups.

Case Study 2: Antiviral Treatment

A pilot study explored the use of this compound as an adjunct therapy for patients suffering from recurrent HSV infections. Results indicated a marked decrease in outbreak frequency among participants treated with a topical formulation containing this compound.

Propriétés

Formule moléculaire |

C6H8N2O2 |

|---|---|

Poids moléculaire |

140.14 g/mol |

Nom IUPAC |

5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |

Clé InChI |

GIXWEPMKZBBWQA-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=NC(=O)C1O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.